Bienvenue dans la boutique en ligne BenchChem!

(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine

Medicinal chemistry Chemical biology Bioconjugation

(2,3-Dihydro-1H-pyrrolizin-1-yl)methanamine (CAS 1527600-81-2) is a bicyclic heterocyclic primary amine with molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol. The compound belongs to the 2,3-dihydro-1H-pyrrolizine class, a scaffold recognized in medicinal chemistry for its presence in bioactive molecules including dual COX/5-LOX inhibitors and anticancer agents.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 1527600-81-2
Cat. No. B1471901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-dihydro-1H-pyrrolizin-1-yl)methanamine
CAS1527600-81-2
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CN2C=CC=C2C1CN
InChIInChI=1S/C8H12N2/c9-6-7-3-5-10-4-1-2-8(7)10/h1-2,4,7H,3,5-6,9H2
InChIKeyIRDQXGITPZGNDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dihydro-1H-pyrrolizin-1-yl)methanamine (CAS 1527600-81-2): Procurement-Relevant Identity and Physicochemical Profile


(2,3-Dihydro-1H-pyrrolizin-1-yl)methanamine (CAS 1527600-81-2) is a bicyclic heterocyclic primary amine with molecular formula C₈H₁₂N₂ and a molecular weight of 136.19 g/mol . The compound belongs to the 2,3-dihydro-1H-pyrrolizine class, a scaffold recognized in medicinal chemistry for its presence in bioactive molecules including dual COX/5-LOX inhibitors and anticancer agents [1]. The structure features a primary aminomethyl substituent at the C-1 position of the partially unsaturated pyrrolizine core, as reflected by its SMILES string NCC1CCn2cccc21 and InChIKey IRDQXGITPZGNDN-UHFFFAOYSA-N . Commercially, the compound is supplied at a minimum purity of 95% . It is important to note that peer-reviewed primary literature reporting quantitative biological or physicochemical data specifically for this compound is extremely sparse; the evidence assembled below relies heavily on class-level inference from closely related dihydropyrrolizine derivatives and structural comparisons with available analogs.

Why Generic Substitution Fails for (2,3-Dihydro-1H-pyrrolizin-1-yl)methanamine (CAS 1527600-81-2): Structural Determinants of Differential Performance


Within the dihydropyrrolizine chemical space, small structural modifications produce disproportionate changes in reactivity, physicochemical properties, and biological profile. The target compound bears a free primary aminomethyl group (–CH₂NH₂) at the C-1 position on a partially unsaturated bicyclic core. This is fundamentally distinct from the N-methyl secondary amine analog (CAS not assigned; formula C₉H₁₄N₂, MW 150.22 g/mol), which carries an additional N-methyl group that alters both the amine pKa and hydrogen-bond donor/acceptor capacity, directly impacting nucleophilicity in conjugation and derivatization reactions . Similarly, the alcohol analog (2,3-dihydro-1H-pyrrolizin-1-yl)methanol (MW ~137.18 g/mol, CAS 98207-73-9) cannot serve as a drop-in replacement because the hydroxyl group lacks the amine handle required for amide bond formation, reductive amination, or urea synthesis . The fully saturated tetrahydro-1H-pyrrolizine-7a(5H)-methanamine (CAS 78449-73-7, MW 140.23 g/mol) differs in both saturation state (lacking the endocyclic double bond) and substitution position (aminomethyl at the bridgehead 7a position vs. C-1), resulting in a distinct conformational profile and steric environment . Even the closely related 2,3-dihydro-1H-pyrrolizin-1-amine (CAS 18377-83-8, MW 122.17 g/mol), where the amine is directly attached to C-1 without the methylene spacer, presents different electronic properties and a one-carbon-shorter reach that alters geometry in target binding or material assembly . These structural nuances mean that substituting any of these analogs for the target compound will introduce changes in reaction kinetics, product geometry, or biological recognition that cannot be predicted without empirical validation.

Quantitative Differentiation Evidence for (2,3-Dihydro-1H-pyrrolizin-1-yl)methanamine (CAS 1527600-81-2) Against Closest Analogs


Primary Amine Functionality vs. N-Methyl Secondary Amine: Molecular Weight and Hydrogen-Bond Capacity Differentiation

The target compound possesses a free primary amine (–CH₂NH₂), whereas its closest commercially available analog, 1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine, is a secondary amine bearing an N-methyl substituent. This structural difference translates into a molecular weight of 136.19 g/mol for the target versus 150.22 g/mol for the N-methyl analog (ΔMW = 14.03 g/mol), corresponding to the mass of a methylene unit . The primary amine provides two hydrogen-bond donor sites versus one for the secondary amine, and the absence of N-alkylation preserves nucleophilicity for derivatization reactions such as amide coupling, sulfonamide formation, and reductive amination without the steric hindrance imposed by an N-methyl group. In the broader pyrrolizine class, amine substitution pattern has been shown to significantly modulate target binding; for example, 5-aminomethyl derivatives of 6,7-diaryl-2,3-dihydro-1H-pyrrolizines exhibit distinct anti-inflammatory potency depending on the amine substituent, with free aminomethyl groups enabling further structure-activity relationship (SAR) exploration [1].

Medicinal chemistry Chemical biology Bioconjugation

Methylene-Spaced Amine vs. Direct Amine Attachment: Impact on Conformational Flexibility and Derivatization Geometry

The target compound bears the aminomethyl group at C-1 connected via a methylene (–CH₂–) spacer, in contrast to 2,3-dihydro-1H-pyrrolizin-1-amine (CAS 18377-83-8; MW 122.17 g/mol), where the amine is directly attached to the C-1 carbon . The methylene spacer adds one rotatable bond, increasing conformational flexibility and extending the reach of the amine by approximately 1.5 Å compared to the directly attached analog. This additional degree of freedom can be critical for fitting into enzyme active sites or optimizing the geometry of derived ligands. In the context of dihydropyrrolizine medicinal chemistry, the positioning of amine substituents has been systematically explored: 5-aminomethyl derivatives with varying linker lengths have shown differential COX-1/COX-2 selectivity profiles, with the aminomethyl group at C-5 producing compounds that retain anti-inflammatory activity while reducing ulcerogenic liability compared to directly attached amine congeners [1]. Although these data derive from C-5 functionalized rather than C-1 functionalized systems, the principle that linker length modulates biological recognition is well-established across the pyrrolizine scaffold class.

Fragment-based drug design Scaffold hopping Synthetic chemistry

Dihydro Scaffold Saturation State: Predicted Physicochemical Differentiation from Tetrahydro Analogs

The target compound retains an endocyclic double bond within the pyrrolizine core (2,3-dihydro oxidation state), whereas tetrahydro-1H-pyrrolizine-7a(5H)-methanamine (CAS 78449-73-7) is fully saturated at the bicyclic ring system . Although experimentally measured logP and pKa values are not available in the public domain for either compound, in silico predictions for closely related dihydropyrrolizine scaffolds indicate that the presence of the double bond reduces the predicted logP by approximately 0.3–0.5 log units compared to the fully saturated analog, owing to increased polarizability of the π-system [1]. The dihydro scaffold also imposes partial planarity on the bicyclic system, restricting the conformational freedom of the five-membered ring relative to the fully saturated tetrahydro analog. In the broader pyrrolizine chemical space, the saturation state has been shown to impact biological activity: 2,3-dihydro-1H-pyrrolizine derivatives have demonstrated dual COX/5-LOX inhibition (e.g., ML 3000, IC₅₀ values in the low micromolar range), whereas fully saturated pyrrolizidine analogs typically exhibit different target engagement profiles, often trending toward CNS receptor modulation rather than eicosanoid pathway inhibition [2].

Physicochemical profiling ADMET prediction Scaffold selection

Commercial Purity Specification and Vendor Availability: Procurement Differentiation from Non-Commercial Analogs

The target compound, (2,3-dihydro-1H-pyrrolizin-1-yl)methanamine (CAS 1527600-81-2), is commercially listed with a minimum purity specification of 95% as documented by CymitQuimica (brand: Biosynth) and confirmed by ChemSrc . In contrast, several close structural analogs lack established commercial supply chains with documented purity certificates. The alcohol analog (2,3-dihydro-1H-pyrrolizin-1-yl)methanol (CAS 98207-73-9) has limited commercial availability, and the directly attached amine analog 2,3-dihydro-1H-pyrrolizin-1-amine (CAS 18377-83-8) is available from certain suppliers at 98% purity but lacks the methylene spacer that distinguishes the target compound as a building block for amide-forming conjugation. The N-methyl analog 1-(2,3-dihydro-1H-pyrrolizin-1-yl)-N-methylmethanamine is listed at 95% minimum purity but, as a secondary amine, cannot undergo the same range of derivatization reactions available to the target primary amine. The tetrahydro analog (CAS 78449-73-7) has a reported density of 1.04±0.1 g/cm³ (predicted) but its commercial availability is more restricted and the substitution position (bridgehead 7a vs. C-1) renders it unsuitable as a direct replacement in scaffold-focused synthesis programs. No peer-reviewed studies reporting head-to-head purity comparisons or stability data between these analogs were identified in the public domain.

Chemical procurement Quality control Building block sourcing

Scaffold Privilege in Dual COX/5-LOX Inhibition: Class-Level Evidence for Dihydropyrrolizine Derivatives Including C-1 Functionalized Analogs

The 2,3-dihydro-1H-pyrrolizine scaffold is a recognized privileged chemotype for dual cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) inhibition. In a systematic study of 5-aroyl-7-aryl-2,3-dihydro-1H-pyrrolizines, compounds exhibited IC₅₀ values in the range of 2.45–5.69 µM for COX-1 and 0.85–3.44 µM for COX-2 [1]. The clinically investigated compound ML 3000 (licofelone), a 2,3-dihydro-1H-pyrrolizine derivative, demonstrates balanced dual inhibition with IC₅₀ values of 0.21 µM for COX-1, 0.18 µM for COX-2, and 0.16 µM for 5-LOX in human enzyme assays [2]. While the target compound (2,3-dihydro-1H-pyrrolizin-1-yl)methanamine itself has not been profiled in these assays, its core scaffold is identical to that of the characterized dual inhibitors, and the C-1 aminomethyl group provides a synthetically tractable handle for introducing aryl, acyl, or heterocyclic substituents that have been shown to confer COX/5-LOX inhibitory activity when attached at the C-5 or C-6 positions [3]. The C-1 functionalization explored in the target compound represents an underexploited vector for scaffold diversification that is sterically and electronically distinct from the more commonly modified C-5 and C-6 positions, offering potential for intellectual property differentiation.

Anti-inflammatory drug discovery COX/5-LOX dual inhibition Scaffold-based design

Prioritized Application Scenarios for (2,3-Dihydro-1H-pyrrolizin-1-yl)methanamine (CAS 1527600-81-2) Based on Quantitative Differentiation Evidence


Primary Amine Building Block for Amide Coupling and Bioconjugation in Medicinal Chemistry Libraries

The free primary aminomethyl group of the target compound enables direct amide bond formation with carboxylic acid-containing fragments, monomers, or bioactive moieties without the steric hindrance or reduced nucleophilicity of secondary amine analogs. This makes it the preferred choice for constructing dihydropyrrolizine-containing compound libraries where the C-1 position serves as the diversity point. The methylene spacer provides an additional rotatable bond (Δ1 vs. directly attached amine analogs) that allows the conjugated moiety to sample a wider conformational space, potentially improving target engagement in fragment-based screening campaigns . The scaffold's established track record in anti-inflammatory and anticancer drug discovery further supports its inclusion in screening decks targeting COX, 5-LOX, or kinase enzymes [1].

Scaffold-Hopping Starting Point for Dual COX/5-LOX Inhibitor Optimization Programs

The C-1 aminomethyl substitution represents an underexplored vector on the 2,3-dihydro-1H-pyrrolizine scaffold relative to the extensively studied C-5 and C-6 positions. For laboratories pursuing intellectual property differentiation in the dual COX/5-LOX inhibitor space, the target compound offers a synthetically accessible entry point for generating C-1 functionalized analogs that are structurally distinct from the C-5/C-6 substituted prior art exemplified by ML 3000 (licofelone) and related derivatives . Class-level evidence indicates that appropriately substituted dihydropyrrolizines can achieve COX-1 IC₅₀ values as low as 2.45 µM, COX-2 IC₅₀ values as low as 0.85 µM, and balanced 5-LOX inhibition in the sub-micromolar range [1]. While the C-1 substitution vector has not been systematically profiled, the scaffold conservation supports the hypothesis that C-1 derivatization can yield active compounds with potentially novel selectivity profiles.

Synthetic Intermediate for Pyrrolizine-Containing Heterocyclic Frameworks in Natural Product-Inspired Synthesis

The partially unsaturated 2,3-dihydro-1H-pyrrolizine core of the target compound provides a reactive scaffold for further synthetic elaboration. The endocyclic double bond enables electrophilic substitution chemistry that is not available with fully saturated tetrahydro analogs, while the primary amine handle permits orthogonal functionalization via amidation, sulfonylation, or reductive amination without affecting the pyrrolizine ring system . This dual reactivity profile is particularly valuable in the synthesis of lamellarin-type marine alkaloid analogs and other pyrrolizine-containing natural product derivatives, where the dihydropyrrolizine motif serves as a key pharmacophore. Synthetic methodology for 2,3-dihydro-1H-pyrrolizine functionalization via [3+2] cycloaddition and electrophilic substitution is well-established, providing reliable protocols for downstream chemistry [1].

Physicochemical Probe for Structure-Activity Relationship (SAR) Studies Comparing Dihydro vs. Tetrahydro Pyrrolizine Scaffolds

The distinct saturation state of the target compound (2,3-dihydro with one endocyclic double bond) versus the fully saturated tetrahydro-1H-pyrrolizine analogs (CAS 78449-73-7) provides a matched molecular pair for investigating the impact of scaffold saturation on biological activity, physicochemical properties, and metabolic stability. The predicted difference in lipophilicity (ΔlogP ≈ −0.3 to −0.5 units for dihydro vs. tetrahydro, based on class-level predictions ), combined with the 4 g/mol molecular weight difference, enables systematic exploration of how partial unsaturation affects membrane permeability, CYP-mediated metabolism, and target binding. Such matched-pair analyses are increasingly valued in drug discovery for establishing structure-property relationships that guide lead optimization. The target compound's commercial availability at documented purity (≥95%) makes it feasible to source both the target and the comparator for side-by-side profiling [1].

Quote Request

Request a Quote for (2,3-dihydro-1H-pyrrolizin-1-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.